Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. It interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the inhibition of bacterial growth. The compound’s interaction with enzymes such as transpeptidases and carboxypeptidases disrupts the cross-linking of peptidoglycan layers, essential for bacterial cell wall integrity . Additionally, it may interact with proteins involved in signal transduction pathways, further influencing microbial viability.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact processes such as cell proliferation, apoptosis, and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes involved in cell wall synthesis, such as transpeptidases, inhibiting their catalytic activity. This inhibition prevents the formation of cross-links in the peptidoglycan layer, compromising cell wall integrity and leading to bacterial cell death . Additionally, the compound may act as an allosteric modulator of certain proteins, altering their conformation and activity, which can influence downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its antimicrobial activity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of bacterial growth and modulation of mammalian cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level lead to significant toxicity, highlighting the importance of dose optimization in therapeutic applications. Animal studies have also shown that the compound’s efficacy in inhibiting bacterial growth is dose-dependent, with higher doses resulting in more pronounced antimicrobial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters, affecting its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific cellular compartments . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, the compound can accumulate in the nucleus, influencing gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is essential for its precise modulation of cellular processes and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and acylated thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be compared with other similar thiophene derivatives:
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
These compounds share a similar thiophene core structure but differ in the substituents attached to the phenyl ring. The unique ethoxy group in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKLQCJSBQOIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315684-37-8 |
Source
|
Record name | 315684-37-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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